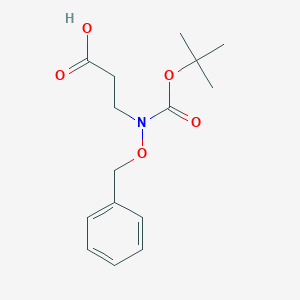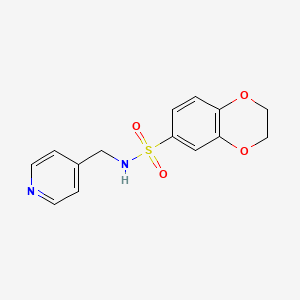![molecular formula C30H24ClN3O2 B2860907 N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide CAS No. 721412-18-6](/img/structure/B2860907.png)
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a chloro-methoxy-methylphenyl group, and a phenylanilino group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Chloro-Methoxy-Methylphenyl Intermediate: This step involves the chlorination and methoxylation of a methylphenyl precursor under controlled conditions.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Coupling with Phenylanilino Group: The final step involves the coupling of the cyano intermediate with a phenylanilino derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and phenylanilino moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-N-(4-Chloro-2-methoxyphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
- (Z)-N-(4-Chloro-2-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
- (Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-methylanilino)phenyl]prop-2-enamide
Uniqueness
The uniqueness of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chloro, methoxy, and cyano groups, along with the phenylanilino moiety, makes it a versatile compound for various chemical and biological studies.
Propriétés
IUPAC Name |
(Z)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24ClN3O2/c1-21-17-28(29(36-2)19-27(21)31)33-30(35)23(20-32)18-22-13-15-26(16-14-22)34(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-19H,1-2H3,(H,33,35)/b23-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRRZFCJDCASJP-NKFKGCMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

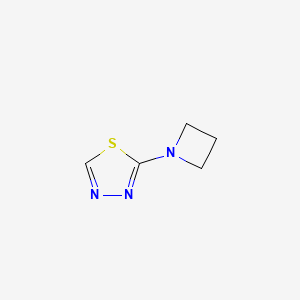
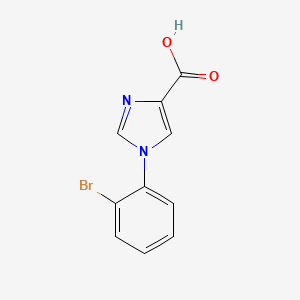
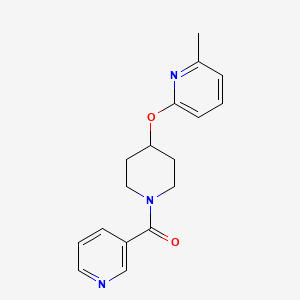
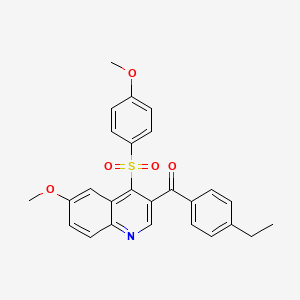

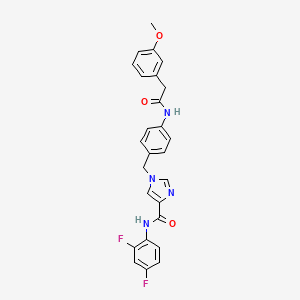
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2860837.png)
![N,5-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2860838.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)
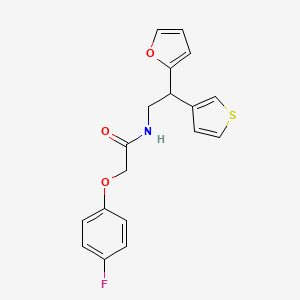
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2860844.png)
